N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Overview
Description
“N-[3-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide” is a compound that contains a 1,2,4-triazole moiety. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods. One common method involves the reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates . Another method involves a one-pot reaction starting from an aromatic amine by successive reaction with carbon sulphide, sodium chloroacetate, and hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .Chemical Reactions Analysis
The chemical reactions involving triazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, alkylation in a basic medium can occur as S-alkylation at the tautomeric form or as N-alkylation at the tautomeric form .Mechanism of Action
Future Directions
The future directions in the research of triazole derivatives involve the discovery and development of more effective and potent agents for various applications. There is a continuous effort in developing novel medicines and synthetic substances in laboratories around the world . The therapeutic importance of triazole derivatives has led to the design of many methods for the synthesis of this scaffold .
Properties
IUPAC Name |
N-[3-[4-methyl-5-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15(28)24-20-9-5-8-19(13-20)22-25-26-23(27(22)2)30-14-21(29)18-11-10-16-6-3-4-7-17(16)12-18/h3-13H,14H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHFEIODYAGIOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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